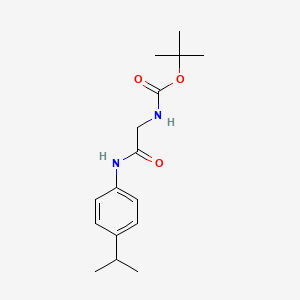
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide” is a compound that is part of a class of molecules known as N-tert-butoxycarbonyl (Boc) protected amines . The Boc group is a widely used protective group in organic synthesis due to its inertness towards catalytic hydrogenolysis and resistance towards hydrolysis under most basic conditions and nucleophilic reagents .
Synthesis Analysis
The synthesis of such compounds typically involves the N-Boc protection of the amine moiety with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions . This method yields the corresponding monocarbamate in excellent yields on short reaction times . No competitive side reactions such as isocyanate urea and O-Boc were observed .Molecular Structure Analysis
The molecular structure of “this compound” includes a tert-butoxycarbonyl (Boc) group, an isopropylphenyl group, and a glycinamide group . The molecule contains a total of 47 bonds, including 22 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis
The chemical reactions involving “this compound” primarily involve the protection and deprotection of the amine moiety . The Boc group can be introduced using commercially available di-tert-butyl dicarbonate (Boc)2O under standard basic conditions . N-Boc deprotection is generally achieved under mild acidic conditions .科学的研究の応用
Solid-Phase Synthesis of Peptide α-Carboxamides
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide derivatives have been utilized as handles in the solid-phase synthesis of peptide α-carboxamides. The stability of the linkage between the C-terminal amino acid and the handle, resistant to acidolysis, facilitates the efficient synthesis of peptides. This methodology was demonstrated through the synthesis of pyroglutamylhistidylprolinamide with high yield, showcasing the utility of these handles in peptide synthesis (Gaehde & Matsueda, 2009).
Synthesis of Acyclic Derivatives of Prolylleucylglycinamide
Research has also shown that tert-butyloxycarbonylprolylleucylglycinamide can be synthesized through interactions involving tert-butyloxycarbonylprolylleucylglycine ethyl ester and methanolic ammonia solution. This synthesis pathway highlights the versatility of this compound in generating prolylleucylglycinamide derivatives, which are significant in the study of peptide bonds and their pharmacological properties (Haidukevich et al., 2019).
Development of Supramolecular Gels
The compound has found application in the development of supramolecular gels, where derivatives from tert-butoxycarbonyl-protected L-amino acids have demonstrated remarkable load-bearing, moldable, and self-healing properties. This application is pivotal in exploring the material science domain, offering insights into non-covalent interactions and their potential in creating novel materials (Sahoo et al., 2012).
Probe for Glycosylation Reactions
Furthermore, tert-butoxycarbonyl esters have been used to investigate neighboring group participation in glycopyranosylation reactions. This research provides a deeper understanding of the mechanistic aspects of glycosylation, enhancing the synthesis of complex carbohydrates (Crich et al., 2008).
Enhanced Pyrrole Synthesis
Tetramethylammonium glycinate, a related derivative, has been employed for the efficient synthesis of tetrahydroisoindoles, demonstrating the catalyst's role in [3+2] cyclization reactions. This methodology offers an improved yield in the synthesis of pyrroles, showcasing the compound's utility in heterocyclic chemistry (Ansari & Craig, 1991).
特性
IUPAC Name |
tert-butyl N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)12-6-8-13(9-7-12)18-14(19)10-17-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQSCWHCWWHWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2876582.png)
![7-Methyl-5-phenyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2876583.png)


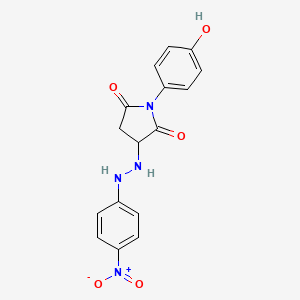

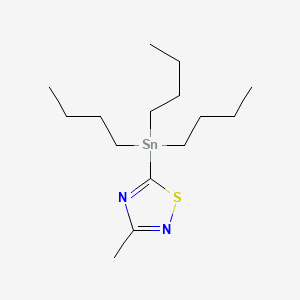
![4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2876596.png)
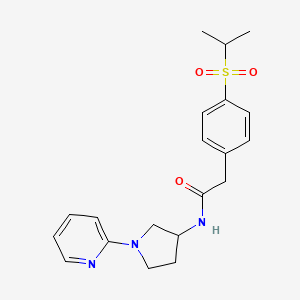
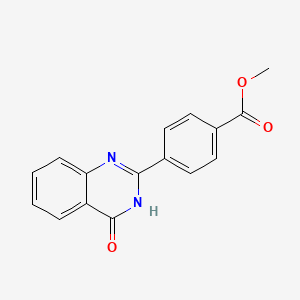
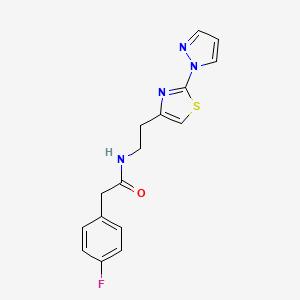

![1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2876604.png)
